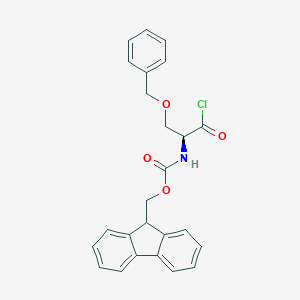

Fmoc-O-benzyl-L-seryl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-O-benzyl-L-seryl chloride is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Surface-Enhanced Raman Scattering (SERS) in Analytical Chemistry

Recent advancements in SERS have significantly impacted analytical chemistry, particularly in biological and biomedical applications. The development of new fabrication methods for SERS substrates, including advanced nanopatterning with metallic features, has opened new avenues for qualitative and quantitative analysis. The introduction of digital SERS procedures and the integration of metal nanostructures in devices like microfluidic systems signifies the potential of SERS-based methods to extend beyond laboratory settings for real-time field tests and process monitoring. This area of research could be relevant for the investigation of compounds like Fmoc-O-benzyl-L-seryl chloride, especially in understanding its interactions at the molecular level and its potential applications in diagnostics or drug development (Fan, Andrade, & Brolo, 2020).

Flavonoids in Nanomedicine

The exploration of flavonoids for the 'Green' synthesis of metal nanomaterials highlights a significant intersection between natural compounds and nanotechnology. These nanomaterials find applications in treating various diseases, including cancer and microbial infections. The process is marked by simplicity, rapidity, cost-effectiveness, and reproducibility, underscoring the potential of combining natural compounds with nanotechnology for biomedical applications. Research in this domain may provide insights into the utility of this compound in nanomedicine, particularly if the compound exhibits properties that can be leveraged for the synthesis or stabilization of nanomaterials with therapeutic applications (Sathishkumar, Gu, Zhan, Palvannan, & Yusoff, 2018).

Wirkmechanismus

Target of Action

Fmoc-O-benzyl-L-seryl chloride is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process known as Fmoc protection . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent steps of peptide synthesis .

Biochemical Pathways

The use of this compound primarily affects the pathway of peptide synthesis. By protecting the amine group, it allows for the selective formation of peptide bonds without unwanted side reactions . The downstream effects include the successful synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of this compound is the protection of the amine group in amino acids, enabling the efficient synthesis of peptides . This protection is temporary and can be removed by base, allowing for the subsequent formation of peptide bonds .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

Zukünftige Richtungen

Fmoc-O-benzyl-L-seryl chloride finds significant application in solid-phase peptide synthesis (SPPS), a powerful method for the efficient assembly of peptides . By understanding the principles and techniques involved in FMOC-Cl amine protection, researchers can harness its potential for efficient and reliable peptide synthesis and other organic transformations .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSWGDFBUSGOOY-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465296 |

Source

|

| Record name | Fmoc-O-benzyl-L-seryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157506-72-4 |

Source

|

| Record name | Fmoc-O-benzyl-L-seryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)